molecular formula C11H12BrNO2 B1378346 7-Bromo-4-methoxy indoline CAS No. 1427502-76-8

7-Bromo-4-methoxy indoline

Cat. No.: B1378346
CAS No.: 1427502-76-8
M. Wt: 270.12 g/mol
InChI Key: AMOPGMBMMYJDNA-UHFFFAOYSA-N
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Description

7-Bromo-4-methoxy indoline is a chemical compound belonging to the indoline family, characterized by a bromine atom at the seventh position and a methoxy group at the fourth position on the indoline ring. Indoline derivatives are known for their significant biological and pharmacological activities, making them valuable in various scientific research fields.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-methoxy indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the compound into different indoline derivatives.

    Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as tributyltin hydride (Bu3SnH) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and other nucleophiles.

Major Products: The major products formed from these reactions include various indoline and indole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Bromo-4-methoxy indoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-4-methoxy indoline involves its interaction with specific molecular targets and pathways. The compound’s bromine and methoxy groups play a crucial role in its binding affinity and activity. For example, the bromine substituent can form halogen bonds with target proteins, enhancing its biological activity . The methoxy group may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

    7-Bromo-4-methyl indoline: Similar structure but with a methyl group instead of a methoxy group.

    7-Bromo-4-hydroxy indoline: Contains a hydroxy group instead of a methoxy group.

    7-Bromo-4-ethoxy indoline: Features an ethoxy group instead of a methoxy group.

Uniqueness: 7-Bromo-4-methoxy indoline is unique due to its specific combination of bromine and methoxy groups, which confer distinct chemical and biological properties. This combination enhances its potential for various applications in scientific research and industry .

Properties

IUPAC Name

1-(7-bromo-4-methoxy-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-7(14)13-6-5-8-10(15-2)4-3-9(12)11(8)13/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOPGMBMMYJDNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C=CC(=C21)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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